molecular formula C18H31BO2 B12503434 Diisopropyl (2,6-diisopropylphenyl)boronate

Diisopropyl (2,6-diisopropylphenyl)boronate

Cat. No.: B12503434
M. Wt: 290.3 g/mol
InChI Key: XUQAOLYUIIJVFG-UHFFFAOYSA-N
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Description

Diisopropyl (2,6-diisopropylphenyl)boronate is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropyl (2,6-diisopropylphenyl)boronate can be synthesized through the reaction of 2,6-diisopropylphenylboronic acid with diisopropyl borate under an inert atmosphere. The reaction typically requires a catalyst such as palladium and is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl (2,6-diisopropylphenyl)boronate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

Major Products

The major products formed from these reactions include various biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry

Diisopropyl (2,6-diisopropylphenyl)boronate is extensively used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the synthesis of complex molecules and natural products .

Biology and Medicine

In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its role in forming biaryl structures is crucial for developing new pharmaceuticals .

Industry

In the industrial sector, this compound is used in the production of polymers, agrochemicals, and electronic materials. Its stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of diisopropyl (2,6-diisopropylphenyl)boronate in Suzuki-Miyaura coupling involves the transmetalation of the boronate to a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets include the palladium catalyst and the organic halide or triflate substrate .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid
  • 2,6-Diisopropylphenylboronic Acid
  • Diisopropylborane

Uniqueness

Diisopropyl (2,6-diisopropylphenyl)boronate is unique due to its enhanced stability and reactivity compared to other boron reagents. The presence of the bulky 2,6-diisopropylphenyl group provides steric protection, reducing side reactions and increasing the efficiency of the coupling process .

Properties

Molecular Formula

C18H31BO2

Molecular Weight

290.3 g/mol

IUPAC Name

[2,6-di(propan-2-yl)phenyl]-di(propan-2-yloxy)borane

InChI

InChI=1S/C18H31BO2/c1-12(2)16-10-9-11-17(13(3)4)18(16)19(20-14(5)6)21-15(7)8/h9-15H,1-8H3

InChI Key

XUQAOLYUIIJVFG-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1C(C)C)C(C)C)(OC(C)C)OC(C)C

Origin of Product

United States

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